molecular formula C17H22N4O B5462602 (2R)-1-oxo-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-2-amine

(2R)-1-oxo-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-2-amine

Cat. No.: B5462602
M. Wt: 298.4 g/mol
InChI Key: QXVJMANAUFONQP-GFCCVEGCSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a phenyl group attached to a pyrazole ring, which is a type of aromatic heterocycle .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl group (a six-membered carbon ring, also known as a benzene ring), and a pyrazole group (a five-membered ring with two nitrogen atoms). The exact three-dimensional structure would depend on the specific arrangement and stereochemistry of these groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amine group might be expected to participate in acid-base reactions, while the carbonyl group could be involved in various addition reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar groups like the amine and carbonyl could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs with similar structures act by binding to specific receptors in the body, but without more information, it’s difficult to predict the exact mechanism .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses, and mechanism of action. It could also involve the development of new synthetic routes or the exploration of its reactivity in different chemical reactions .

Properties

IUPAC Name

(2R)-2-amino-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12(18)17(22)21-9-7-14(8-10-21)16-15(11-19-20-16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10,18H2,1H3,(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVJMANAUFONQP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC(CC1)C2=C(C=NN2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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